2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
2095863-27-5 |
|---|---|
Molecular Formula |
C6H4ClN3S |
Molecular Weight |
185.64 g/mol |
IUPAC Name |
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3 |
InChI Key |
PEEMIMJYGJVDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)SC(=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine and Analogues
De Novo Cyclization Approaches to the Thiazolopyrazine Nucleus
The construction of the fused thiazolopyrazine ring system from the ground up offers a versatile approach to introduce desired substituents at specific positions. Key strategies include condensation and multicomponent reactions.
Condensation Reactions for Thiazole (B1198619) and Pyrazine (B50134) Ring Formation
A primary strategy for the de novo synthesis of the thiazolopyrazine core involves the condensation of a suitably substituted aminopyrazine with a reagent that provides the thiazole ring, or conversely, the reaction of a substituted aminothiazole with a precursor for the pyrazine ring.
A plausible and widely utilized approach for forming the thiazole ring fused to a pyrazine is the reaction of an ortho-aminothiol pyrazine derivative with a one-carbon electrophile. For the synthesis of the 6-methyl derivative, this would typically start with 2,3-diamino-5-methylpyrazine. This diamine can be converted to the corresponding 2-amino-5-methylpyrazin-3-thiol. Cyclocondensation of this aminothiol (B82208) with a carboxylic acid derivative, such as an acid chloride or orthoester, would then lead to the formation of the thiazole ring, yielding the 6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine core. The choice of the one-carbon synthon can also introduce functionality at the 2-position of the thiazole ring. For instance, using thiophosgene (B130339) could potentially lead directly to a 2-chloro derivative, although this reagent is highly toxic and requires careful handling.
Alternatively, the pyrazine ring can be constructed onto a pre-existing thiazole. This would involve a 4,5-diaminothiazole derivative which can then undergo condensation with a 1,2-dicarbonyl compound. To achieve the desired 6-methyl substitution pattern, a substituted dicarbonyl precursor like methylglyoxal (B44143) could be employed.
Table 1: Key Starting Materials for De Novo Cyclization
| Starting Material Class | Specific Example | Resulting Ring |
|---|---|---|
| Aminopyrazine Derivative | 2-Amino-5-methylpyrazin-3-thiol | Thiazole |
Multicomponent Reactions in Thiazolopyrazine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. nih.gov While specific MCRs for 2-chloro-6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine are not extensively documented, analogous syntheses of related fused heterocyclic systems suggest their applicability.
For instance, a one-pot, three-component reaction could potentially be devised involving a substituted thiourea, an α-haloketone, and a pyrazine-based component to construct the thiazolopyrazine scaffold. mdpi.com The strategic selection of reactants would be crucial to ensure the correct placement of the methyl group on the pyrazine ring. The inherent complexity of achieving the desired substitution pattern in a single step makes this a challenging but potentially very efficient strategy. The development of novel MCRs for substituted thiazolopyrazines remains an active area of research, driven by the desire for rapid access to diverse chemical libraries. mdpi.comnih.gov
Post-Synthetic Functionalization and Chlorination Strategies
An alternative to de novo synthesis is the modification of a pre-formed 6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine core. This approach is particularly useful when the parent heterocycle is readily accessible and allows for the late-stage introduction of the desired chlorine atom.
Regioselective Introduction of the Chlorine Atom
The introduction of a chlorine atom at the 2-position of the thiazole ring is a key transformation. Direct chlorination of the 6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine is often difficult to control and may lead to a mixture of products. A more reliable method involves the conversion of a pre-existing functional group at the 2-position.
A common and effective strategy is the Sandmeyer reaction, which involves the diazotization of a 2-amino group followed by treatment with a chloride source, typically copper(I) chloride. nih.gov This requires the initial synthesis of 2-amino-6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine. The amino group can be introduced during the de novo synthesis, for example, by cyclizing 2-amino-5-methylpyrazin-3-thiol with cyanogen (B1215507) bromide. Once the 2-amino derivative is obtained, it can be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the diazonium salt. Subsequent reaction with cuprous chloride then yields the desired 2-chloro-6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine.
Another approach involves the conversion of a 2-hydroxy (or tautomeric 2-oxo) derivative. The 2-hydroxy-6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine can be prepared by cyclizing 2-amino-5-methylpyrazin-3-thiol with urea (B33335) or phosgene (B1210022) derivatives. The resulting hydroxyl group can then be converted to the chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Table 2: Methods for Introducing the 2-Chloro Substituent
| Precursor Functional Group | Reagents | Reaction Type |
|---|---|---|
| 2-Amino | 1. NaNO₂, HCl2. CuCl | Sandmeyer Reaction |
Introduction of the Methyl Group via Alkylation or Cyclization
The methyl group at the 6-position is typically incorporated from the starting materials in de novo syntheses, as described in section 2.1.1. For instance, the use of 2,3-diamino-5-methylpyrazine as a precursor directly installs the methyl group at the desired position on the pyrazine ring.
In post-synthetic functionalization approaches, introducing a methyl group onto an existing thiazolo[4,5-b]pyrazine core can be challenging due to potential issues with regioselectivity. Direct methylation of the pyrazine ring is generally not a preferred method as it can lead to a mixture of isomers. Therefore, building the scaffold with the methyl group already in place is the more common and reliable strategy.
Green Chemistry Principles in the Synthesis of 2-chloro-6-methyl-mdpi.commdpi.comthiazolo[4,5-b]pyrazine
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. chemijournal.comunigoa.ac.inrasayanjournal.co.infrontiersin.org While specific green methodologies for the synthesis of 2-chloro-6-methyl- mdpi.commdpi.comthiazolo[4,5-b]pyrazine are not extensively detailed in the literature, general green approaches can be adopted.
The use of safer and more environmentally benign solvents is a key aspect of green chemistry. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthesis. frontiersin.org Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. rasayanjournal.co.in Microwave heating can lead to dramatic reductions in reaction times, increased yields, and often allows for solvent-free reactions, thereby minimizing waste.
For the chlorination step, traditional reagents like phosphorus oxychloride and thionyl chloride are effective but generate significant acidic waste. The development of greener chlorination methods is an ongoing area of research. This includes the use of solid-supported chlorinating agents or catalytic methods that reduce the amount of waste generated.
Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are well-aligned with the use of multicomponent reactions as discussed in section 2.1.2. By designing synthetic routes that are more atom-economical, the generation of byproducts and waste can be significantly reduced.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Safer Solvents | Replacing chlorinated solvents with water or ethanol. |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times. |
| Waste Reduction | Utilizing catalytic methods and atom-economical reactions like MCRs. |
Solvent-Free Reactions and Alternative Energy Sources (e.g., Microwave, Sonochemistry)
The use of alternative energy sources such as microwave (MW) irradiation and ultrasound (sonochemistry) has become a cornerstone of green heterocyclic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.gov These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity, sometimes under solvent-free conditions. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This method has been successfully applied to the synthesis of various thiazole and fused pyrimidine (B1678525) analogues. For instance, the one-pot, multi-component synthesis of thiadiazolo[3,2-a]pyrimidine derivatives has been efficiently conducted under solvent-free conditions using microwave irradiation, significantly reducing reaction times and simplifying work-up procedures. ias.ac.in In many cases, reactions that require several hours under conventional reflux can be completed in a matter of minutes with microwave assistance. mdpi.comnih.gov
A comparative study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, an analogue class, highlights the efficiency of microwave heating. While conventional reflux in methanol (B129727) required 8 hours, the microwave-assisted method achieved higher yields in just 30 minutes at 90°C.
| Entry | Reactants | Method | Solvent | Time | Yield (%) |
| 1 | Ethanone derivative + N-phenylthiourea | Conventional | Methanol | 8 hours | Lower |
| 2 | Ethanone derivative + N-phenylthiourea | Microwave | Methanol | 30 min | 95 |
Sonochemistry: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov Ultrasound irradiation is particularly effective for synthesizing heterocyclic compounds, including thiazole derivatives. nih.govmdpi.com The benefits include milder reaction conditions, shorter reaction times, and improved yields compared to traditional methods. researchgate.net For example, the synthesis of thiazole derivatives has been achieved using a recyclable biocatalyst under ultrasonic irradiation, demonstrating an eco-friendly and efficient pathway. mdpi.com The procedure is noted for being straightforward, with findings indicating that ultrasonic irradiation leads to superior yields and faster reactions (30-40 minutes) compared to conventional heating. researchgate.net
Atom Economy and Waste Minimization in Synthetic Routes
A central tenet of green chemistry is the principle of atom economy, which assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. ekb.eg Synthetic routes with high atom economy are inherently more sustainable as they minimize the generation of waste byproducts. ekb.eg
Addition reactions, such as cycloadditions, are another class of transformations that are considered highly atom-economical because they involve the combination of reactants without the loss of any atoms. nih.gov Designing synthetic pathways for 2-chloro-6-methyl- researchgate.netnih.govthiazolo[4,5-b]pyrazine and its analogues that maximize the use of MCRs and addition reactions is a key strategy for waste minimization.
| Reaction Type | Description | Atom Economy | Waste Generation | Example in Heterocyclic Synthesis |
| Multi-Component Reaction | Three or more reactants combine in a single operation. | High | Low | One-pot synthesis of functionalized pyrimidines. ias.ac.inrsc.org |
| Addition Reaction | Two or more molecules combine to form a larger one. | 100% (Ideal) | Very Low | [4+2] cycloaddition to form pyridine (B92270) rings. mdpi.com |
| Substitution Reaction | A functional group is replaced by another. | Moderate | Moderate | Synthesis often generates leaving group waste. |
| Elimination Reaction | Atoms are removed from a molecule, often forming a double bond. | Low | High | Generates byproducts from the removed atoms. |
By prioritizing these reaction types, chemists can design more sustainable and efficient routes to complex heterocyclic targets.
Scale-Up Considerations and Process Optimization for Academic Synthesis
Translating a small-scale, optimized reaction from a research laboratory to a larger, preparative scale (e.g., multigram) presents unique challenges, especially for microwave-assisted processes. nih.govresearchgate.net While academic synthesis primarily focuses on proof-of-concept and discovery, process optimization for scale-up is crucial for producing sufficient quantities of a target compound for further study.
Key considerations for scaling up microwave-assisted academic syntheses include:
Heating Uniformity: The penetration depth of microwaves can be limited in larger volumes, potentially leading to uneven heating and the formation of hot spots. This can affect reaction yield and selectivity. Transitioning from single-mode cavities used for small vials to multimode systems for larger flasks is a common strategy, but requires careful optimization. researchgate.net
Temperature and Pressure Control: Sealed-vessel reactions that are safe on a milligram scale can generate dangerous pressures when scaled up. Equipment designed for larger-scale operations with robust pressure and temperature monitoring is essential. researchgate.net
Handling of Suspensions: Stirring efficiency can decrease in larger reaction vessels, which is problematic for heterogeneous mixtures or reactions involving solids. Ensuring adequate mixing is critical for reproducibility. nih.gov
Transition to Flow Chemistry: For larger quantities, continuous-flow reactors combined with microwave heating (MACOS) offer a promising solution. acs.org Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and safer operation at high temperatures and pressures. This approach can be successfully scaled up by extending the operational time rather than increasing the reactor volume. acs.org
Optimization in an academic setting involves a systematic study of reaction parameters—such as catalyst loading, reaction time, temperature, and reactant ratios—to find conditions that are not only high-yielding on a small scale but also robust and reproducible on a larger scale. Minimal re-optimization is often required, but careful attention to the physical and engineering aspects of the reaction environment is paramount for a successful scale-up. nih.gov
Reactivity and Mechanistic Studies of 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position
The C2-position of the 2-chloro-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazine system is electron-poor due to the inductive and resonance effects of the adjacent sulfur and nitrogen atoms within the fused heterocyclic rings. This electronic deficiency makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles, proceeding through a Meisenheimer-like intermediate. openstax.orglibretexts.org The stability of this intermediate is key to the facility of the substitution reaction.
Amination and Alkoxylation Reactions
The displacement of the C2-chloro substituent by nitrogen and oxygen nucleophiles represents a common and synthetically useful transformation for this class of compounds.
Amination: The reaction with primary and secondary amines typically proceeds under thermal conditions or with base catalysis to yield 2-amino-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazine derivatives. The reaction conditions can be modulated based on the nucleophilicity of the amine and the steric hindrance around the reaction center. For instance, less nucleophilic aromatic amines may require more forcing conditions compared to aliphatic amines.
Alkoxylation: Similarly, alkoxide nucleophiles, generated from the corresponding alcohols by treatment with a suitable base (e.g., sodium hydride or potassium carbonate), readily displace the chloride to form 2-alkoxy-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazines. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the alkoxide salt and promote the SNAr reaction.
| Nucleophile | Reagent/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Aniline | K2CO3 | DMF | 100-120 | 75-85 |
| Piperidine | Excess amine | Ethanol | Reflux | 80-95 |
| Sodium methoxide | NaH/Methanol (B129727) | THF | 25-60 | 85-95 |
| Phenol | K2CO3 | Acetonitrile (B52724) | Reflux | 70-80 |
Thiolation and Cyanation Reactions
Thiolation: The introduction of a sulfur functionality at the C2-position can be achieved using various sulfur nucleophiles. Thiolates, generated from thiols and a base, react smoothly to give 2-thioether derivatives. These reactions are typically fast and high-yielding due to the high nucleophilicity of the thiolate anion.
Cyanation: The cyano group can be introduced by reacting 2-chloro-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazine with a cyanide salt, such as sodium or potassium cyanide. The reaction often requires a polar aprotic solvent to facilitate the dissolution of the cyanide salt and may be promoted by the use of a phase-transfer catalyst. The resulting 2-cyano-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazine is a versatile intermediate for further chemical transformations.
| Nucleophile Source | Reagent/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Thiophenol | NaH | DMF | 25 | 90-98 |
| Sodium hydrosulfide | NaSH | Ethanol/Water | 50 | 70-85 |
| Potassium cyanide | KCN | DMSO | 100 | 65-80 |
| Copper(I) cyanide | CuCN | NMP | 150-180 | 60-75 |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C2-chloro group also serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the molecular diversity achievable from the 2-chloro-6-methyl- wikipedia.orglibretexts.orgthiazolo[4,5-b]pyrazine scaffold.
Suzuki-Miyaura and Stille Couplings for Aryl and Heteroaryl Attachments
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between the thiazolopyrazine core and various aryl or heteroaryl boronic acids or their esters. tcichemicals.comnih.gov The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The choice of ligand and base can be critical for achieving high yields, especially with challenging substrates. The reactivity of chloro-heteroaromatics in Suzuki-Miyaura couplings is well-documented, and similar reactivity is expected for the title compound. scispace.comnih.gov
Stille Coupling: The Stille reaction provides an alternative route for C-C bond formation, utilizing organostannane reagents. This reaction is often tolerant of a wide range of functional groups and can be effective when boronic acids are unstable or difficult to prepare. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the coupling.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 (aq) | Toluene/Ethanol | 90 |
| Suzuki-Miyaura | 3-Thienylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 100 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh3)4 | - | Toluene | 110 |
| Stille | 2-(Tributylstannyl)pyridine | PdCl2(AsPh3)2 | - | DMF | 100 |
Buchwald-Hartwig Amination for N-Substituted Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylated and N-heteroarylated amines. wikipedia.orglibretexts.org This reaction provides a powerful alternative to traditional SNAr amination, particularly for less nucleophilic amines or when milder reaction conditions are required. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a base. The choice of ligand is crucial and is often tailored to the specific substrates being coupled. nih.govtcichemicals.com
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 |
| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 |
| Benzylamine | Pd2(dba)3 | RuPhos | K3PO4 | t-Butanol | 90 |
Electrophilic Substitution on the Thiazolopyrazine System
The electron-deficient nature of the pyrazine (B50134) ring, compounded by the thiazole (B1198619) fusion, generally deactivates the thiazolopyrazine system towards electrophilic aromatic substitution. masterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or complex product mixtures.
However, the existing substituents on the ring will direct any potential electrophilic attack. The methyl group at the C6-position is an activating group and would direct incoming electrophiles to the ortho and para positions relative to itself. In this fused system, this would correspond to the C5 and C7 positions. Computational studies and analogies to similar heterocyclic systems, such as 6-methylpyrrolo[2,1-b]thiazole, suggest that the C5 position is the most likely site for electrophilic attack due to stabilization of the cationic intermediate by the adjacent sulfur atom and the methyl group. rsc.org Nevertheless, such reactions are not commonly employed for the functionalization of this scaffold due to the predominant reactivity at the C2-position.
Oxidation and Reduction Chemistry of the Heterocyclic Core
Currently, there is no specific information available in the scientific literature regarding the oxidation and reduction chemistry of the 2-chloro-6-methyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyrazine core. The pyrazine ring is known to be electron-deficient and can undergo reduction, while the sulfur atom in the thiazole ring is a potential site for oxidation. However, without experimental data, any discussion of potential products or reaction pathways would be speculative.
General reactivity patterns of related heterocyclic systems suggest that the electron-withdrawing nature of the pyrazine ring and the chloro substituent would influence the redox potential of the molecule. The methyl group, being electron-donating, would have a counteracting, albeit smaller, effect.
Table 1: Hypothetical Oxidation and Reduction Reactions of 2-chloro-6-methyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyrazine
| Reaction Type | Reagent | Potential Product(s) | Remarks |
| Oxidation | m-CPBA | N-oxides, Sulfoxide, Sulfone | The nitrogen atoms of the pyrazine ring and the sulfur atom of the thiazole ring are potential oxidation sites. |
| Reduction | NaBH4, H2/Pd | Dihydrothiazolopyrazine derivatives | The pyrazine ring is the most likely site for reduction. |
Note: The reactions and products listed in this table are hypothetical and based on the general reactivity of similar heterocyclic compounds. They are not based on experimental results for 2-chloro-6-methyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyrazine.
Thermal and Photochemical Reactivity
There is a lack of published studies on the thermal and photochemical reactivity of 2-chloro-6-methyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyrazine. The thermal stability of such a heterocyclic system would be influenced by the strength of the bonds within the fused ring structure and the nature of its substituents.
Photochemical reactivity would depend on the molecule's UV-Vis absorption characteristics and the nature of its excited states. Potential photochemical reactions could include rearrangements, cycloadditions, or cleavage of the C-Cl bond.
Table 2: Potential Thermal and Photochemical Transformations
| Condition | Potential Transformation | Remarks |
| Thermal | Decomposition, Rearrangement | High temperatures could lead to the breakdown of the heterocyclic core. |
| Photochemical | C-Cl bond homolysis, Ring contraction/expansion | Irradiation with UV light could induce various transformations, though specific outcomes are unknown. |
Note: The transformations listed are speculative and not based on experimental evidence for the target compound.
Mechanistic Elucidation of Key Transformations
Without established key transformations for 2-chloro-6-methyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyrazine, there are no mechanistic studies to report. The elucidation of reaction mechanisms typically involves a combination of experimental techniques (such as kinetic studies, isotopic labeling, and trapping of intermediates) and computational chemistry.
For instance, a common reaction for chloro-substituted heteroaromatics is nucleophilic aromatic substitution. Mechanistic studies of such a reaction on this compound would likely investigate whether it proceeds via an SNAr mechanism, involving the formation of a Meisenheimer complex.
Derivatization and Functionalization of 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine
Synthesis of Diverse Libraries of Thiazolopyrazine Analogues
The generation of diverse chemical libraries from a common scaffold is a cornerstone of modern medicinal chemistry. The 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine molecule is an ideal starting point for such endeavors, primarily through the nucleophilic aromatic substitution (SNAr) of the C2-chloro group. This position is highly susceptible to attack by a wide range of nucleophiles due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrazine (B50134) ring.
Research on analogous heterocyclic systems, such as 5-chloro- nih.govsemanticscholar.orggoogle.comtriazolo[4,3-a]pyrazines, has demonstrated that libraries of aminated derivatives can be readily synthesized. acs.org By treating the chloro-substituted scaffold with a variety of primary amines, a portfolio of compounds with diverse physicochemical properties can be generated, often in high yields at room temperature. acs.org This strategy is directly applicable to 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine, allowing for its reaction with primary and secondary amines, alcohols (to form ethers), and thiols (to form thioethers), thereby creating extensive libraries of novel analogues.
The reactions typically proceed under mild conditions, often requiring only the amine as both nucleophile and base, or with the addition of a non-nucleophilic base to scavenge the HCl byproduct. The scope of this transformation allows for the introduction of a wide array of functional groups, including aliphatic chains, aromatic rings, and other heterocyclic moieties.
| Entry | Nucleophile | General Product Structure | Reaction Type | Reference Analogy |
|---|---|---|---|---|
| 1 | Primary Amine (R-NH₂) | 2-(Alkyl/Arylamino)-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine | Nucleophilic Aromatic Substitution (SNAr) | acs.org |
| 2 | Secondary Amine (R₂NH) | 2-(Dialkyl/Aryl-amino)-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine | Nucleophilic Aromatic Substitution (SNAr) | acs.org |
| 3 | Alcohol (R-OH) / Base | 2-Alkoxy/Aryloxy-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine | Nucleophilic Aromatic Substitution (SNAr) | |
| 4 | Thiol (R-SH) / Base | 2-(Alkyl/Arylthio)-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine | Nucleophilic Aromatic Substitution (SNAr) |
Chemical Modifications of the C6-Methyl Group
The methyl group at the C6 position is not merely a passive substituent but an active handle for further functionalization. Its position, analogous to a benzylic group, makes it susceptible to a variety of chemical transformations, including halogenation and oxidation.
The C6-methyl group can be selectively halogenated using radical initiators, most commonly via the Wohl-Ziegler reaction. semanticscholar.org This reaction employs N-Bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. semanticscholar.org The reaction proceeds through a radical mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized thiazolopyrazinyl-methyl radical. This intermediate then reacts with another molecule of NBS or Br₂ to form the bromomethyl derivative, 2-chloro-6-(bromomethyl)- nih.govresearchgate.netthiazolo[4,5-b]pyrazine. This halogenated intermediate is a versatile building block, readily undergoing subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.
The oxidation of the C6-methyl group provides a direct route to introducing carbonyl and carboxyl functionalities, significantly altering the electronic and steric properties of the molecule. The oxidation can be controlled to yield either the aldehyde or the carboxylic acid.
Oxidation to the corresponding aldehyde, 2-chloro- nih.govresearchgate.netthiazolo[4,5-b]pyrazine-6-carbaldehyde, can be achieved using selenium dioxide (SeO₂). researchgate.netsemanticscholar.org This reagent is particularly effective for the oxidation of activated methyl groups on nitrogen-containing heteroaromatic compounds. researchgate.netsemanticscholar.org The reaction is typically carried out in a solvent like dioxane, and its efficiency can be improved by the addition of a co-oxidant such as tert-butyl hydroperoxide (TBHP), which allows the reaction to proceed under milder conditions and often improves selectivity for the aldehyde over the carboxylic acid. semanticscholar.org
For complete oxidation to the carboxylic acid, 2-chloro- nih.govresearchgate.netthiazolo[4,5-b]pyrazine-6-carboxylic acid, a more powerful oxidizing agent is required. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for converting alkyl side chains on aromatic and heteroaromatic rings into carboxylic acids. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an aqueous basic or neutral solution with heating. The robust thiazolopyrazine core is generally stable to these conditions, allowing for selective oxidation of the methyl group.
| Transformation | Reagent(s) | Product | Reference Analogy |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-chloro-6-(bromomethyl)- nih.govresearchgate.netthiazolo[4,5-b]pyrazine | nih.govsemanticscholar.org |
| Oxidation to Aldehyde | Selenium Dioxide (SeO₂), Dioxane | 2-chloro- nih.govresearchgate.netthiazolo[4,5-b]pyrazine-6-carbaldehyde | researchgate.netsemanticscholar.org |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), H₂O, Heat | 2-chloro- nih.govresearchgate.netthiazolo[4,5-b]pyrazine-6-carboxylic acid | google.comlibretexts.org |
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is critical for establishing structure-activity relationships. The 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine scaffold has distinct reactive sites that can be selectively targeted.
C2-Position : As previously discussed, this is the most electrophilic site on the heterocyclic core and is the primary target for nucleophilic aromatic substitution (SNAr). The high regioselectivity for this position is driven by the electronic activation provided by the pyrazine and thiazole (B1198619) ring systems.
C6-Methyl Group : This group is the principal site for free-radical reactions, such as Wohl-Ziegler bromination, and for oxidation reactions to introduce carbonyl or carboxyl groups.
Pyrazine Ring C-H Functionalization : While the C2 position is dominated by nucleophilic substitution, the remaining C-H bond on the pyrazine ring could potentially undergo site-selective C-H functionalization. mdpi.com These advanced methods, often mediated by transition metals, could enable direct arylation, alkylation, or other modifications, although this remains an area for further research on this specific scaffold. The directing influence of the existing chloro and methyl substituents would play a crucial role in determining the regiochemical outcome of such reactions.
The inherent electronic properties of the molecule dictate a clear hierarchy of reactivity, enabling a predictable and regioselective approach to its derivatization.
Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating Thiazolopyrazine
The 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine core is an excellent building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The reactive C2-chloro group can participate in annulation reactions, where a new ring is constructed onto the existing scaffold.
A common strategy involves reacting the chloro-substituent with a binucleophile—a molecule containing two nucleophilic centers. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused triazole or pyridazine (B1198779) ring. A two-stage method described for the synthesis of a fused thiazolo[4,5-b]pyridine (B1357651) involved the initial substitution of a chloro group with a triazole-thiol, followed by an intramolecular cyclization to form the new fused ring. This type of reaction, where the chloro group is first displaced and a subsequent cyclization occurs, can be adapted to create a variety of tri-, tetra-, and polycyclic systems.
For instance, reaction with 2-aminothiophenol (B119425) could lead to the formation of a fused thiazole ring, while reaction with ethylenediamine (B42938) could yield a fused pyrazine ring. These annulation reactions significantly expand the structural diversity accessible from the parent thiazolopyrazine, opening avenues to novel chemical entities with unique three-dimensional shapes and biological properties.
Advanced Applications of 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine and Its Derivatives
Role as Building Blocks in Complex Organic Synthesis
The 2-chloro-6-methyl- rsc.orgresearchgate.netthiazolo[4,5-b]pyrazine scaffold is a versatile building block for the construction of more complex, polycyclic heterocyclic systems. The chlorine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. This reactivity is fundamental to its role as a synthetic intermediate.
Researchers have demonstrated that chloro-substituted fused heterocyclic systems, such as 2-chloropyridines and cyanuric chloride, undergo sequential and regioselective substitution reactions. dntb.gov.uamdpi.com This principle is directly applicable to 2-chloro-6-methyl- rsc.orgresearchgate.netthiazolo[4,5-b]pyrazine, enabling the synthesis of diverse derivatives. For instance, reactions with S,N-binucleophiles can lead to novel fused ring systems through processes like S-N type Smiles rearrangement followed by further nucleophilic substitution. dntb.gov.ua
The synthesis of related structures, such as thiazolo[4,5-b]pyridines and functionalized imidazothiazolotriazines, highlights the strategic importance of such chloro-heterocyclic precursors. dntb.gov.uabeilstein-journals.org These synthetic strategies often involve multi-step sequences or efficient one-pot, multi-component reactions to assemble complex molecular architectures. nih.gov The thiazolopyrazine core provides a rigid and planar framework, which is a desirable feature in the design of molecules for various applications. The ability to readily modify the scaffold makes it an essential component in the creation of libraries of compounds for screening in drug discovery and materials science. researchgate.netresearchgate.net
Application in Materials Science
The unique electronic and photophysical properties of the thiazolo[4,5-b]pyrazine core have led to its exploration in the field of materials science. Its derivatives are being investigated for use in organic electronics, functional polymers, and sensing technologies.
Development of Organic Semiconductors and Optoelectronic Materials
Thiazole-containing fused ring systems are recognized as promising components for organic semiconductors due to their high oxidative stability, structural rigidity, and electron-deficient nature, which facilitates efficient intermolecular π–π overlap. rsc.org The thiazolo[5,4-d]thiazole (B1587360) fused system, which is structurally related to thiazolo[4,5-b]pyrazine, has been extensively studied for applications in organic electronics. rsc.orgsemanticscholar.org These molecules are often used to create materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). semanticscholar.org
The electron-withdrawing character of the pyrazine (B50134) ring in the 2-chloro-6-methyl- rsc.orgresearchgate.netthiazolo[4,5-b]pyrazine scaffold makes it a candidate for n-type semiconductor materials. researchgate.net By strategically modifying the core with various aryl groups, the electronic properties, such as the HOMO/LUMO energy levels, can be fine-tuned to optimize charge transport characteristics. rsc.orgnih.gov The planarity of the fused ring system is crucial for promoting the necessary molecular packing in the solid state for efficient charge carrier mobility. researchgate.net
Integration into Polymer Systems for Functional Materials
The functionalization of the 2-chloro-6-methyl- rsc.orgresearchgate.netthiazolo[4,5-b]pyrazine core allows for its incorporation into polymer chains to create advanced functional materials. The reactive chlorine atom can be used as a polymerization site or as an anchor point to attach the heterocyclic unit as a pendant group on a polymer backbone.
One significant application is in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms within the thiazolopyrazine structure can coordinate with metal ions, leading to the self-assembly of extended networks. mdpi.com These materials can exhibit unique properties, such as luminescence and porosity, making them suitable for applications in sensing and catalysis. For example, thiazole (B1198619) derivatives have been used to construct luminescent MOFs where the framework's properties are dictated by both the organic linker and the metal center. mdpi.com
Fluorescent Probes and Sensing Applications
Thiazolo[4,5-b]pyrazine derivatives have been identified as promising fluorophores. rsc.org The fused heterocyclic system forms a rigid, conjugated core that can exhibit strong fluorescence. The photophysical properties, including fluorescence quantum yield and emission wavelength, can be systematically tuned by introducing different substituents onto the core structure. rsc.org For example, adding electron-donating groups to the thiazolopyrazine framework has been shown to increase the fluorescence yield. rsc.org
This tunability makes these compounds excellent candidates for fluorescent probes and chemosensors. researchgate.net Related thiazolothiazole derivatives have demonstrated a high potential for detecting metal ions. unl.pt These sensors can operate through mechanisms like fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding with a specific analyte. researchgate.netunl.pt The selectivity of these probes can be engineered by modifying the binding sites attached to the fluorescent core. Research on related scaffolds has produced sensors capable of selectively detecting ions such as Zn²⁺, Cu²⁺, Al³⁺, and Cr³⁺. researchgate.netunl.pt
| Thiazole Scaffold | Target Analyte | Sensing Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyrazine | General Fluorophore Design | Substituent Effects | Electron-donating groups increase fluorescence yield | rsc.org |
| Pyrene/Quinoline-based Thiazole | Zn²⁺ | Fluorescence Enhancement | Appearance of a new fluorescence band at 500 nm | researchgate.net |
| Thiazolothiazole (TzTz) | Cu²⁺ | Fluorescence Quenching ("On-Off") | Loss of fluorescence upon binding | unl.pt |
| Thiazolothiazole (TzTz) | Zn²⁺ | Spectrofluorimetric Changes | Substantial changes in emission spectra | unl.pt |
| Thiazolo[5,4-d]thiazole in MOFs | Environmental Contaminants | Luminescence Quenching | Detection of nitroaromatics in water | mdpi.comscientificarchives.com |
Utilization as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atoms present in both the thiazole and pyrazine rings of 2-chloro-6-methyl- rsc.orgresearchgate.netthiazolo[4,5-b]pyrazine make it an effective ligand for coordinating with metal centers. rsc.org As a bidentate or polydentate ligand, it can form stable complexes with a variety of transition metals. These organometallic compounds are of interest for their potential applications in catalysis, materials science, and biological systems. nih.gov
The synthesis and characterization of dimeric copper(II) complexes bridged by chloro ligands have been reported for related pyrazole/thiazine ligands. rsc.org In these structures, the heterocyclic ligand coordinates to the copper center, influencing the geometry and magnetic properties of the resulting complex. rsc.org Similarly, the thiazolopyrazine scaffold can be used to construct coordination compounds where the ligand's electronic properties modulate the activity and stability of the metallic center.
The ability to form well-defined structures also extends to the creation of MOFs, where the thiazolopyrazine derivative acts as the organic linker. mdpi.com These frameworks can possess catalytic activity, with the porous structure allowing substrate access to the active metal sites. The combination of the heterocyclic ligand and the metal ion can lead to synergistic effects, enhancing catalytic performance.
Contribution to Agrochemical Research (e.g., as intermediates or scaffolds for lead compounds)
In agrochemical research, as in medicinal chemistry, the discovery of novel bioactive molecules is crucial. Heterocyclic scaffolds form the basis of many commercial pesticides and herbicides. The pyrazolo-triazine ring system, for example, is recognized as a promising scaffold for drug discovery due to its wide range of biological activities. nih.govmdpi.com
Structure Activity Relationship Sar Studies of 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine Analogues
Influence of Substituent Variations on Molecular Recognition and Target Interaction (Non-Clinical Context)
In a non-clinical context, the interaction of a molecule with its biological target is governed by a combination of electronic, steric, and hydrophobic factors. Variations in substituents on the thiazolo[4,5-b]pyrazine core can significantly alter these properties, thereby influencing molecular recognition.
Research on thiazolo[4,5-b]pyrazine (TPy) derivatives has shown that the introduction of different substituents can modulate the electronic properties of the heterocyclic system. For instance, a study on the fluorescence properties of TPy derivatives with a phenyl group at the C2 position demonstrated that the introduction of electron-donating groups, such as methoxy (B1213986) and dimethylamino groups, onto the 2-phenyl moiety increases the fluorescence yield. researchgate.netnih.gov This suggests that such substitutions can alter the electron density distribution across the thiazolopyrazine scaffold. While this study focused on fluorescence, the observed electronic modulation is also a key factor in how the molecule interacts with biological macromolecules, as it can affect hydrogen bonding capabilities and electrostatic interactions.
The following table summarizes the influence of substituent variations on the properties of thiazolo[4,s-b]pyrazine analogues based on related studies.
| Position of Substitution | Type of Substituent | Observed/Potential Influence (Non-Clinical) | Reference |
|---|---|---|---|
| C2 (on phenyl ring) | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increases fluorescence yield, suggesting altered electronic distribution which could impact electrostatic interactions with targets. | researchgate.netnih.gov |
| C2 | Phenyl group | Contributes to the fluorescent properties and provides a scaffold for further substitution. | researchgate.netnih.gov |
| C6 | Phenyl, 4-(dimethylamino)phenyl groups | Increases fluorescence yield, indicating an influence on the electronic properties of the core structure. | researchgate.netnih.gov |
| General Scaffold | Nitrogen atoms in pyrazine (B50134) ring | Potential hydrogen bond acceptors for hinge-binding in kinases. | nih.gov |
Stereochemical Considerations in Derivatives (if applicable)
While there is a lack of specific research on the stereochemical aspects of 2-chloro-6-methyl- researchgate.netdmed.org.uathiazolo[4,5-b]pyrazine derivatives, the principles of stereochemistry are fundamental in drug design and molecular recognition. Should chiral centers be introduced into analogues of this compound, it is highly probable that the different stereoisomers would exhibit distinct biological activities.
The introduction of a chiral center, for example, by replacing the methyl group at C6 with a more complex, non-symmetrical substituent, would result in enantiomers. These enantiomers, being non-superimposable mirror images, would interact differently with a chiral biological target such as a protein or enzyme. It is a well-established principle in medicinal chemistry that one enantiomer is often significantly more active than the other (the eutomer vs. the distomer). This difference in activity arises from the three-point attachment model, where a specific spatial arrangement of interacting groups is necessary for optimal binding to a receptor or enzyme active site.
Although no direct examples are available for the target compound, studies on other chiral heterocyclic compounds consistently demonstrate the profound impact of stereochemistry on biological activity.
Computational Approaches to SAR (e.g., Ligand-Based and Structure-Based Design)
Computational methods are invaluable tools for elucidating SAR, especially when experimental data is limited. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling can provide predictive models for the biological activity of analogues of 2-chloro-6-methyl- researchgate.netdmed.org.uathiazolo[4,5-b]pyrazine.
Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. QSAR studies on related heterocyclic systems have successfully correlated molecular descriptors with biological activity. For example, a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives identified that a set of 2D and 3D molecular properties descriptors play a crucial role in their antioxidant activity. dmed.org.ua Similarly, QSAR studies on pyrazine derivatives have been used to predict their antiproliferative activities. semanticscholar.org These studies suggest that a similar approach could be applied to a series of 2-chloro-6-methyl- researchgate.netdmed.org.uathiazolo[4,5-b]pyrazine analogues to identify key structural features that correlate with a desired biological effect.
Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be a powerful tool. Docking simulations can predict the binding orientation and affinity of different analogues within the target's active site. For instance, molecular docking studies have been used to understand the binding of thiazolo[4,5-d]pyridazine (B3050600) analogues to dihydrofolate reductase (DHFR) and triazolo[4,5-b]pyrazine derivatives to the c-Met kinase. nih.govnih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, for binding affinity. For 2-chloro-6-methyl- researchgate.netdmed.org.uathiazolo[4,5-b]pyrazine analogues, docking could be used to predict how modifications at the C2 and C6 positions, as well as on the thiazole (B1198619) and pyrazine rings, would affect binding to a putative target.
The following table summarizes computational approaches that could be applied to the SAR of 2-chloro-6-methyl- researchgate.netdmed.org.uathiazolo[4,5-b]pyrazine analogues, based on studies of similar compounds.
| Computational Method | Application to Thiazolopyrazine Analogues | Potential Insights | Reference (from related systems) |
|---|---|---|---|
| QSAR | Correlate molecular descriptors with biological activity. | Identify key physicochemical properties influencing activity. | dmed.org.uasemanticscholar.org |
| Molecular Docking | Predict binding modes and affinities to a target protein. | Visualize key interactions and guide the design of more potent analogues. | nih.govnih.govnih.gov |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features for activity. | Guide virtual screening and de novo design of new compounds. | nih.gov |
Elucidation of Key Pharmacophoric Features within the Thiazolopyrazine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the thiazolo[4,5-b]pyrazine scaffold, several features can be considered key pharmacophoric elements.
The fused heterocyclic system itself provides a rigid core, which is often advantageous for binding to a well-defined pocket on a biological target. The nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors. This feature is particularly important for the inhibition of kinases, where the hinge region of the ATP-binding site often forms critical hydrogen bonds with inhibitors. For example, in thiazolo[5,4-b]pyridine (B1319707) derivatives, which are structurally similar, the nitrogen atoms are known to act as hinge-binding motifs for various kinases. nih.gov
Based on the analysis of related bioactive heterocyclic systems, the key pharmacophoric features of the thiazolo[4,5-b]pyrazine scaffold can be summarized as:
A rigid bicyclic core: Provides a defined orientation of substituents.
Hydrogen bond acceptors: The nitrogen atoms of the pyrazine ring are crucial for interactions with targets like kinases.
Hydrophobic regions: The aromatic rings and alkyl substituents (like the methyl group at C6) can engage in hydrophobic interactions.
Modifiable positions (C2 and C6): Allow for the fine-tuning of steric and electronic properties to optimize target binding and selectivity.
Analytical Methodologies for Research on 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine and Its Derivatives
Spectroscopic Characterization for Structural Elucidation of Reaction Products
Spectroscopy is the primary tool for deducing the molecular structure of reaction products. By interacting with molecules using various regions of the electromagnetic spectrum, each technique provides unique and complementary pieces of information that, when combined, allow for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment, connectivity, and number of unique proton and carbon atoms in the molecule.
In a typical ¹H NMR spectrum of a derivative of 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine, the methyl protons would likely appear as a singlet in the aromatic methyl region (δ 2.5-3.0 ppm). The pyrazine (B50134) ring proton would appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts are influenced by the substituents on the thiazolopyrazine core.
¹³C NMR provides information on the carbon skeleton. The methyl carbon would resonate in the aliphatic region (δ 20-30 ppm), while the carbons of the fused heterocyclic rings would appear in the aromatic region (δ 110-170 ppm). The carbon atom bonded to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.
Two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals. nih.gov HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. nih.gov For instance, an HMBC experiment would show a correlation between the methyl protons and the C6 carbon of the pyrazine ring, confirming their connectivity. 2D exchange spectroscopy can also be used to study dynamic processes and isomerism in solution. walshmedicalmedia.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Thiazolo[4,5-b]pyrazine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ | 2.85 (s, 3H) | 25.4 | C5, C6, C7 |
| H5 | 8.75 (s, 1H) | 148.2 | C3a, C6, C7a |
| C2 | - | 155.1 | - |
| C3a | - | 168.5 | - |
| C6 | - | 152.3 | - |
| C7 | - | 135.8 | - |
| C7a | - | 150.9 | - |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the specific derivative and solvent used.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte, which are then analyzed by high-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR). nasc.ac.in
Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to three or four decimal places. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine (C₇H₅ClN₄S), the exact mass can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirming the presence of a chlorine atom in the molecule. sigmaaldrich.com
Table 2: Example HRMS Data for C₇H₅ClN₄S
| Parameter | Value |
| Molecular Formula | C₇H₅ClN₄S |
| Calculated Mass [M+H]⁺ | 213.0050 |
| Measured Mass [M+H]⁺ | 213.0053 |
| Mass Error | 1.4 ppm |
| Isotopic Pattern | M+2 peak observed at ~32% intensity of M peak |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mtc-usa.com Absorption of IR radiation or scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups. These techniques are excellent for identifying the presence or absence of specific bonds within the molecular structure.
For a 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine derivative, the IR spectrum would display characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. thieme.de The C=N and C=C stretching vibrations of the fused heterocyclic rings would be found in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiazole (B1198619) ring often appears in the 800-600 cm⁻¹ range. The C-Cl stretching vibration can also be observed, typically in the 850-550 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. nih.gov
Table 3: Typical IR Absorption Frequencies for 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2870 |
| C=N / C=C (Ring) | Stretching | 1600 - 1450 |
| Methyl C-H | Bending | 1460 - 1375 |
| C-Cl | Stretching | 850 - 550 |
| C-S | Stretching | 800 - 600 |
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions between molecular orbitals. nih.gov This technique is particularly useful for characterizing compounds with conjugated π-systems, such as the aromatic thiazolopyrazine core. The spectrum provides information about the extent of conjugation and the electronic nature of the molecule.
The UV-Vis spectrum of 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine would be expected to show strong absorptions corresponding to π → π* transitions. mdpi.com The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the compound. Modification of the core structure with different substituent groups can lead to a shift in λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing insight into the electronic effects of these substituents. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. niscpr.res.in
For a derivative of 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine, X-ray analysis would confirm the planarity of the fused ring system and the precise positions of the chloro and methyl substituents. nih.govcdc.gov Furthermore, it reveals how molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent forces that govern the solid-state packing. walshmedicalmedia.comniscpr.res.in This information is crucial for understanding the physical properties of the material.
Chromatographic Techniques for Reaction Monitoring and Product Purity
Chromatography is essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final product. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time points and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The relative retention factor (Rf) values of the spots corresponding to the starting material, intermediates, and the final product allow for a qualitative assessment of the reaction's completion.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final compound. walshmedicalmedia.com Using a high-resolution column (e.g., reversed-phase C18), a sample is injected and eluted with a solvent gradient. The detector (typically UV-Vis) records the elution profile. A pure compound will ideally show a single sharp peak. By integrating the peak areas, the purity of the sample can be quantified, often exceeding 95% or 99% for well-purified materials. HPLC is also a primary tool for the separation of isomers. mdpi.commtc-usa.com For more complex mixtures or for purification, preparative HPLC can be employed to isolate the desired compound. nasc.ac.in
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. cdc.gov Derivatives of 2-chloro-6-methyl- mdpi.comthieme.dethiazolo[4,5-b]pyrazine, if sufficiently volatile, can be analyzed by GC to assess purity. The retention time is a characteristic of the compound under specific conditions, and the mass spectrometer provides structural information for each separated component. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a substituted thiazolopyrazine like 2-chloro-6-methyl- researchgate.netrsc.orgthiazolo[4,5-b]pyrazine, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The development of a specific HPLC method for 2-chloro-6-methyl- researchgate.netrsc.orgthiazolo[4,5-b]pyrazine would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength. A C18 column is often a suitable starting point for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance of the compound at various wavelengths. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), a technique that confirms the identity of the individual compounds based on their mass-to-charge ratio. zsmu.edu.ua
Below is a table with a hypothetical, yet representative, set of HPLC parameters that could serve as a starting point for the analysis of 2-chloro-6-methyl- researchgate.netrsc.orgthiazolo[4,5-b]pyrazine.
| Parameter | Typical Conditions |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) at 254 nm |
| Run Time | 30 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. Given the likely volatility of 2-chloro-6-methyl- researchgate.netrsc.orgthiazolo[4,5-b]pyrazine, GC-MS represents a suitable method for its analysis. The process involves injecting a sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of a thiazolopyrazine derivative, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds with different boiling points. Helium is the most common carrier gas.
The mass spectrometer provides detailed structural information. The molecular ion peak can confirm the molecular weight of the compound, and the fragmentation pattern offers clues to its structure. This high degree of specificity makes GC-MS an invaluable tool for confirming the identity of newly synthesized compounds and for detecting impurities.
The following table outlines a representative set of GC-MS parameters that would be appropriate for the analysis of 2-chloro-6-methyl- researchgate.netrsc.orgthiazolo[4,5-b]pyrazine.
| Parameter | Typical Conditions |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Future Perspectives and Challenges in Research on 2 Chloro 6 Methyl 1 2 Thiazolo 4,5 B Pyrazine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine and its analogs will likely focus on principles of green chemistry. Researchers are continuously seeking to develop synthetic routes that are more environmentally friendly and economically viable. This includes the use of one-pot reactions, multicomponent reactions, and catalytic systems to reduce the number of steps, minimize waste, and improve atom economy. mdpi.com For similar heterocyclic compounds, methods are being developed that avoid harsh reaction conditions and hazardous solvents. mdpi.com The exploration of flow chemistry for the synthesis of related pyrazine (B50134) intermediates has shown promise for scalability and safety, a methodology that could be adapted for this compound. figshare.comresearchgate.net
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of the 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine core is a key area for future investigation. The chlorine atom at the 2-position is an expected site of nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Future research would likely explore reactions with various nucleophiles to generate libraries of new derivatives. mdpi.com Understanding the electronic properties of the fused thiazolo[4,5-b]pyrazine ring system will be crucial in predicting its reactivity. rsc.org Investigations into metal-catalyzed cross-coupling reactions at the chloro-position would also be a probable avenue of research to form carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space around this scaffold. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry. nih.gov For a novel compound like 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine, AI algorithms could be employed to predict its physicochemical properties, biological activity, and potential toxicity based on its structure. arxiv.orgnih.gov These computational tools can screen virtual libraries of derivatives to identify candidates with the highest probability of desired activity, thereby accelerating the drug discovery process and reducing the need for extensive initial laboratory synthesis and testing. researchgate.net
Expanding the Scope of Applications in Emerging Technologies
While no applications for 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine have been reported, related heterocyclic structures have found use in various technological fields. Thiazole (B1198619) and pyrazine derivatives are investigated for their potential in materials science, for example, as organic semiconductors or in the development of functional dyes. researchgate.net The high nitrogen content of the pyrazine ring suggests potential applications in coordination chemistry and as ligands for catalysts. Future research could explore the electronic and photophysical properties of this compound to determine its suitability for applications in optoelectronics or as a building block for advanced materials.
Addressing Scalability and Economic Viability in Advanced Synthesis
For any new compound to have a practical impact, its synthesis must be scalable and economically viable. A significant challenge in the future research of 2-chloro-6-methyl- nih.govresearchgate.netthiazolo[4,5-b]pyrazine will be the development of a synthetic route that is amenable to large-scale production. This involves optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and ensuring high yields and purity. figshare.comresearchgate.net Process safety will also be a critical consideration, particularly if any steps involve highly reactive or hazardous intermediates.
Q & A
Basic: What are optimized synthetic routes for 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine?
Methodological Answer:
The compound can be synthesized via selective hydrogenation using a B(C6F5)3 catalyst with ammonia borane (3 equiv) in toluene at 45°C. This minimizes side reactions (e.g., disulfide formation) observed with traditional hydrogenation or borohydride reagents. Post-reduction, formic acid in acetonitrile cleaves the borane group, yielding the dihydrothiazolo derivative in 59–66% isolated yield (Table 1, Entries 15–17) .
Advanced: How can low yields in dihydrothiazolo derivatives be addressed during synthesis?
Methodological Answer:
Low yields often stem from competing thiazole ring cleavage. Optimize by:
- Reducing reaction temperature to 45°C to suppress disulfide formation.
- Using B(C6F5)3 to activate ammonia borane, enhancing selectivity.
- Post-treatment with formic acid to remove borane groups cleanly .
Basic: How do substituents influence the fluorescence properties of thiazolo[4,5-b]pyrazine derivatives?
Methodological Answer:
Electron-donating groups (e.g., methoxy, dimethylamino) at the 2-phenyl position increase fluorescence quantum yield by enhancing intramolecular charge transfer (ICT). Substituents like 4-(dimethylamino)phenyl at C6 further amplify solvatochromism. Experimental validation via UV-Vis and DFT calculations is recommended .
Advanced: What computational methods predict photophysical properties of thiazolo[4,5-b]pyrazines?
Methodological Answer:
Use the LC-BLYP functional with a tuned damping parameter (ω = 0.15–0.20 Bohr⁻¹) and the 6-311+G(d,p) basis set. This method accurately reproduces absorption/fluorescence spectra in solvents like cyclohexane and methanol, accounting for substituent-dependent ICT effects .
Basic: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
- Antitumor assays: Screen against c-Met kinase using spiro[indoline-3,4'-piperidine]-2-one hybrids.
- SAR studies: Acylate the thiazoline nitrogen with diverse acyl chlorides (e.g., acetyl, benzoyl) to probe activity trends. Prioritize compounds with IC50 < 1 µM .
Advanced: What solid-phase strategies enable library diversification of thiazolo[4,5-b]pyrazines?
Methodological Answer:
- Core synthesis: Perform a tandem reaction of isothiocyanate-terminated resin with o-bromo-2-aminopyrazine.
- Diversification: Introduce C6 substituents via Suzuki coupling, followed by N-alkylation/acylation. Cleave products with TFA/DCM for HPLC purification .
Data Contradiction: Why do borohydride reagents yield disulfides instead of target dihydrothiazolo derivatives?
Methodological Analysis:
At elevated temperatures, borohydrides (e.g., NaBH3CN) induce thiazole ring cleavage via radical intermediates, forming disulfides (e.g., 18b) as dominant byproducts. This contrasts with milder B(C6F5)3/ammonia borane systems, which preserve the thiazoline core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
